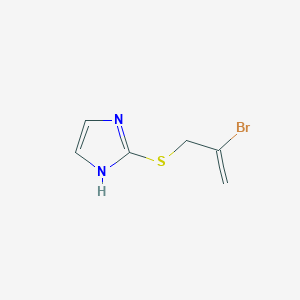![molecular formula C12H10FN5 B7591866 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole](/img/structure/B7591866.png)
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole, also known as FPT, is a synthetic compound that has been widely studied for its potential applications in scientific research. FPT is a member of the triazole family of compounds, which have been shown to exhibit a range of biological activities, including antifungal, antibacterial, and antitumor effects. In
作用機序
The exact mechanism of action of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease processes. For example, 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has also been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to have a range of biochemical and physiological effects that are relevant to its potential therapeutic applications. For example, 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to induce apoptosis (programmed cell death) in cancer cells, which may make it useful for the treatment of cancer. 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has also been shown to reduce oxidative stress and inflammation, which may make it useful for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole for lab experiments is its high potency and specificity. 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to have high affinity for its target enzymes and signaling pathways, which makes it a useful tool for studying these processes in vitro and in vivo. However, one limitation of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are many potential future directions for research on 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole. One area of interest is the development of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole-based therapeutics for the treatment of cancer and other diseases. Another area of interest is the study of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole's mechanism of action and its interactions with other signaling pathways and enzymes. Additionally, 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole may be useful for the development of new diagnostic tools for the detection of diseases and conditions. Overall, 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole is a promising compound with many potential applications in scientific research.
合成法
The synthesis of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole involves the reaction of 4-fluorobenzaldehyde with pyrazole-3-carboxylic acid hydrazide, followed by cyclization with triethylorthoformate. The resulting product is then purified by column chromatography to obtain pure 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole. This synthesis method has been optimized to produce high yields of 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole with good purity and reproducibility.
科学的研究の応用
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been shown to exhibit a range of biological activities that make it a promising candidate for scientific research. In particular, 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has been studied for its potential use as a therapeutic agent for a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of other diseases and conditions.
特性
IUPAC Name |
1-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5/c13-10-1-3-12(4-2-10)18-6-5-11(16-18)7-17-9-14-8-15-17/h1-6,8-9H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYZCAQQLLXBLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=N2)CN3C=NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]-1,2,4-triazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[(4-methylpyrazol-1-yl)methyl]phenyl]acetamide](/img/structure/B7591784.png)
![1-[(3-Fluoro-4-methoxyphenyl)methyl]-4-methylpyrazole](/img/structure/B7591790.png)
![2-[(3,4-Dichlorophenyl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7591803.png)

![3-[2-(2-Bromoprop-2-enyl)-1,2,4-triazol-3-yl]benzonitrile](/img/structure/B7591817.png)
![4,5-Dimethyl-3-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-1,3-thiazol-2-one](/img/structure/B7591822.png)
![5-(3-Chlorophenyl)-2-[(4-methylpyrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7591829.png)
![[3-[(4-Methylpyrazol-1-yl)methyl]phenyl]-piperidin-1-ylmethanone](/img/structure/B7591831.png)
![1-[(3,4-Difluorophenyl)methyl]-4-methylpyrazole](/img/structure/B7591846.png)
![N-methyl-3-[(4-methylpyrazol-1-yl)methyl]benzamide](/img/structure/B7591854.png)



